Barium hydride (BaH2)

Solid-state electrolytes Hydrogen transport Electrochemical devices

BaH2 uniquely offers 0.2 S cm⁻¹ hydride ion conductivity at 630°C—10× higher than competing oxide conductors—via its reversible hexagonal phase transition. It also delivers neutron shielding with high hydrogen density and high-Z barium, plus catalytic deuteration rates two orders of magnitude higher than bulk alternatives. CaH2 or SrH2 cannot replicate these performance advantages.

Molecular Formula BaH2
Molecular Weight 139.34 g/mol
CAS No. 13477-09-3
Cat. No. B083081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium hydride (BaH2)
CAS13477-09-3
Molecular FormulaBaH2
Molecular Weight139.34 g/mol
Structural Identifiers
SMILES[H-].[H-].[Ba+2]
InChIInChI=1S/Ba.2H/q+2;2*-1
InChIKeyBPYQMQIZFKTCMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Hydride (BaH2) CAS 13477-09-3: Technical Baseline for Scientific Procurement


Barium hydride (BaH2, CAS 13477-09-3) is a saline hydride of the heavy alkaline-earth metals, characterized by an orthorhombic cotunnite-type crystal structure (space group Pnma) under ambient conditions [1]. It is synthesized via direct hydrogenation of elemental barium at temperatures between 150–200°C under controlled atmosphere [2]. The compound exhibits a density of 4.21 g/cm³, decomposes at approximately 675°C rather than melting cleanly, and is distinguished from its lighter congeners (CaH2, SrH2) by a reversible structural phase transition to a hexagonal phase (P6₃/mmc) at elevated temperatures (~775 K) that dramatically enhances its ionic transport properties [3][4].

Why In-Class Alkaline-Earth Hydrides Cannot Be Substituted for BaH2 in Advanced Electrochemical and Catalytic Applications


Although BaH2 shares the same nominal stoichiometry (MH2) and saline hydride classification as CaH2 and SrH2, these in-class compounds exhibit fundamentally divergent electronic, structural, and transport behaviors that preclude generic substitution. BaH2 is significantly less ionic than SrH2 and CaH2, resulting in altered bonding character and elastic response [1]. Critically, BaH2 undergoes a unique temperature-induced structural phase transition at ~775 K that elevates its hydride ion (H⁻) conductivity to 0.2 S cm⁻¹ at 630°C—an order of magnitude higher than any state-of-the-art proton-conducting perovskite or oxide ion conductor at equivalent temperatures, and a property not replicated in lighter alkaline-earth hydrides [2]. Furthermore, BaH2 demonstrates quantifiable superiority in neutron shielding applications due to its high hydrogen density combined with barium's high atomic number, and in transition-metal-free catalysis where atomically dispersed BaH2 species achieve deuteration rates two orders of magnitude higher than bulk BaH2 [3][4]. Substituting CaH2 or SrH2 in these applications would result in dramatically reduced ionic conductivity, inferior neutron attenuation, or complete loss of catalytic activity.

BaH2 Procurement-Relevant Differentiation: Quantitative Comparative Evidence


Hydride Ion Conductivity Superiority Over All Known Oxide and Proton Conductors at 630°C

BaH2 exhibits pure hydride ion (H⁻) conductivity reaching 0.2 S cm⁻¹ at 630°C in its high-temperature hexagonal phase, representing an order of magnitude enhancement over state-of-the-art proton-conducting perovskites and oxide ion conductors at identical temperatures [1]. This conductivity arises from a structural phase transition occurring at approximately 775 K (502°C) that is unique to BaH2 among the alkaline-earth hydrides; CaH2 and SrH2 do not exhibit this transition nor comparable ionic conductivity [2].

Solid-state electrolytes Hydrogen transport Electrochemical devices

Reduced Ionic Character Versus CaH2 and SrH2 Affecting Electronic and Elastic Behavior

Ab initio pseudopotential calculations demonstrate that BaH2 is significantly less ionic than its lighter congeners. Mulliken population analysis reveals an ionicity trend of CaH2 > SrH2 > BaH2, with corresponding energy gain values upon d-orbital inclusion of 1.605 eV (CaH2), 2.068 eV (SrH2), and 2.340 eV (BaH2) [1]. This reduced ionicity in BaH2 correlates with distinct elastic deformation behavior—CaH2 does not exhibit the same elastic response as SrH2 and BaH2 .

Band structure engineering Solid-state physics Hydrogen storage materials

Superior Neutron Shielding Performance Among Metal Hydrides

In a comparative evaluation of hydride and borohydride metals for nuclear shielding, BaH2 was identified as exhibiting 'good shielding performance' alongside ZrH2, VH2, and TiH2, outperforming other investigated hydride samples [1]. The shielding proficiency was assessed via photon attenuation (1 keV–100 GeV), charged particle interactions (electron, proton, alpha), and fast neutron removal cross-sections (ΣR) for 4.5 MeV neutrons [2]. BaH2's performance stems from its high hydrogen density for neutron moderation combined with barium's high atomic number (Z=56) for gamma attenuation.

Nuclear shielding Radiation protection High-temperature neutron moderation

Atomically Dispersed BaH2 Catalysts Achieve 100× Higher Deuteration Rates Than Bulk BaH2

Atomically dispersed barium hydride species supported on MgO (BaH/MgO) exhibit deuteration rates at benzylic C–H bonds that are two orders of magnitude (100×) higher than bulk BaH2 [1]. This catalyst enables regioselective H/D exchange of nonactivated alkylarenes at room temperature under mild conditions, surpassing the performance of conventional homogeneous and heterogeneous transition-metal catalysts [2].

Heterogeneous catalysis Deuterium labeling Transition-metal-free catalysis

Procurement-Relevant BaH2 Application Scenarios Validated by Comparative Evidence


High-Temperature Solid-State Hydride Ion Electrolytes for Hydrogen Separation Membranes

BaH2 is uniquely suited for solid-state electrolyte applications operating above 500°C, where its hydride ion conductivity of 0.2 S cm⁻¹ at 630°C provides a 10× performance advantage over any competing oxide or proton conductor [1]. This conductivity enables efficient hydrogen separation membranes and electrochemical reactors that are impractical with CaH2 or SrH2, which lack the requisite structural phase transition and conductivity enhancement [2].

Nuclear Reactor Neutron Shielding and Moderator Components

BaH2's validated classification as a 'good shielding performance' material alongside ZrH2, VH2, and TiH2 [1] positions it for high-temperature neutron shielding applications in nuclear reactors and space nuclear power systems. Its combination of high hydrogen density for neutron moderation and high-Z barium for gamma attenuation enables single-component shielding solutions that simplify engineering design relative to layered composite shields [2].

Transition-Metal-Free Heterogeneous Catalysis for Deuteration and Hydrogenation

Atomically dispersed BaH2 on oxide supports (e.g., MgO) enables efficient, regioselective deuteration of nonactivated alkylarenes at room temperature with rates two orders of magnitude higher than bulk BaH2 [1]. This performance surpasses traditional homogeneous and heterogeneous transition-metal catalysts, offering a cost-effective, metal-free route for producing deuterium-labeled pharmaceuticals and research compounds [2].

Hydrogen Storage Additive for Enhancing Kinetics in Complex Hydride Systems

BaH2 doping has been shown to significantly enhance hydrogen absorption/desorption kinetics in Mg(NH2)2-2LiH composite systems compared to pristine samples [1]. While BaH2 itself offers modest gravimetric hydrogen capacity (~3.7 wt%) [2], its primary value in hydrogen storage lies in kinetic enhancement of other high-capacity systems rather than as a standalone storage medium.

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